1,12-Dodecanediol
Overview
Description
1,12-Dodecanediol is a significant compound in the realm of organic chemistry, known for its unique structural and chemical properties.
Synthesis Analysis
1,12-Dodecanediol can be synthesized through various chemical processes. A notable method involves the biosynthesis from renewable free fatty acids using CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. This process has been reported to achieve high yields, particularly for 1,12-dodecanediol (Ahsan et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,12-dodecanediol has been extensively studied. X-ray diffraction analysis reveals that it adopts a herring-bone motif common to α,ω-disubstituted long-chain alkanes with even numbers of C atoms (Nakamura & Setodoi, 1997). This structure is also a model for smectic C liquid crystals.
Chemical Reactions and Properties
The reactivity of 1,12-dodecanediol allows it to form various chemical complexes. One example is its interaction with β-cyclodextrin, forming a complex where the diol acts as a guest molecule in the hydrophobic cavity of a β-cyclodextrin dimer (Bojinova et al., 2003).
Physical Properties Analysis
The physical properties of 1,12-dodecanediol, such as its crystalline structure and melting points, are influenced by the chain length of diols and their even-odd effect. This has been observed in the synthesis of biobased long-chain aliphatic polyesters (Zhou et al., 2019).
Chemical Properties Analysis
1,12-Dodecanediol exhibits various chemical properties that make it useful in different applications. For instance, its ability to form hydrogen bonds and interact with other molecules is crucial in its application in polymer and chemical industries. The compound's interaction with benzene-graphite interfaces has been studied, providing insights into its role in surface-induced liquid structures (Winkler & Hentschke, 1994).
Scientific Research Applications
1. Synthesis of Aliphatic Polyesters
- Application Summary: 1,12-Dodecanediol is used in the synthesis of aliphatic polyesters derived from aliphatic diacids with even carbon atoms . These polyesters are renewable and biodegradable, making them viable substitutes for traditional plastics .
- Methods of Application: The melt polycondensation method was used to synthesize these polyesters . Characterization was done using gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
- Results: All polyesters had high weight average molecular weight (>60,000 g/mol). Poly (1,12-dodecylene adipate) had the lowest weight average molecular weight (66,360 g/mol) and poor thermal stability . Poly (1,12-dodecylene octanedioate) and poly (1,12-dodecylene sebacate) had tensile strength of 20.8 MPa and 25.3 MPa, respectively, and elongation at break of 255% and 254%, respectively .
2. Whole-Cell Biotransformation in Escherichia coli
- Application Summary: 1,12-Dodecanediol is used in the production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through whole-cell biotransformation in Escherichia coli . These compounds are used in personal care products, industrial lubricants, and as precursors for polymers synthesized for medical applications .
- Methods of Application: The study used a recombinant Escherichia coli strain and added a dodecane-1-dodecanol substrate mixture .
- Results: In 68 hours, 3.76 g/liter of 1,12-dodecanediol was generated .
3. Industrial Applications
- Application Summary: 1,12-Dodecanediol is used in the polyester polyols for polyurethanes, coatings and inks, adhesives, elastomers, polyesters and co-polyesters, polymer cross linkers, pharmaceutical intermediates, and fragrances .
- Methods of Application: The specific methods of application vary depending on the specific industrial use .
- Results: The outcomes of these applications are diverse and depend on the specific industrial context .
Safety And Hazards
In case of eye contact with 1,12-Dodecanediol, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and seek medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and seek medical attention immediately if symptoms occur . If ingested, do not induce vomiting and seek medical attention .
Relevant Papers
A paper titled “1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization” was found . This paper discusses the synthesis of aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms. The polyesters were characterized using various techniques such as gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1 H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
properties
IUPAC Name |
dodecane-1,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKSLMMWAKNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074919 | |
Record name | 1,12-Dodecanediol | |
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Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |
Record name | 1,12-Dodecanediol | |
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Record name | 1,12-Dodecanediol | |
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Product Name |
1,12-Dodecanediol | |
CAS RN |
5675-51-4 | |
Record name | 1,12-Dodecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |
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Record name | 1,12-Dodecanediol | |
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Record name | 1,12-Dodecanediol | |
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Record name | 1,12-Dodecanediol | |
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Record name | 1,12-Dodecanediol | |
Source | EPA DSSTox | |
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Record name | Dodecane-1,12-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |
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Record name | 1,12-Dodecanediol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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